
N-Acetyl-L-isoleucine
概要
説明
N-Acetyl-L-isoleucine (CAS RN: 3077-46-1) is an acetylated derivative of the branched-chain amino acid L-isoleucine. It is a white crystalline solid soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This compound is primarily used in biochemical research, particularly as a ligand in catalytic reactions involving olefinic C–H activation . Elevated levels of this compound in urine are associated with maple syrup urine disease (MSUD), a metabolic disorder characterized by neurotoxic accumulation of branched-chain amino acids and their derivatives . Unlike zwitterionic amino acids, its acetylated form disrupts the zwitterionic structure, altering physicochemical properties such as solubility and thermal stability .
準備方法
Chemical Acetylation Methods
Aqueous Alkaline Acetylation
The most widely reported method involves reacting L-isoleucine with acetic anhydride in an alkaline aqueous medium. Chapkanov et al. demonstrated this approach using 5N sodium hydroxide (NaOH) to maintain basic conditions, facilitating the nucleophilic attack of the amino group on the acetylating agent . The reaction proceeds at room temperature for 1 hour, yielding N-Acetyl-L-isoleucine with a reported efficiency of 85–90% (Table 1).
Table 1: Reaction Conditions for Aqueous Alkaline Acetylation
Parameter | Value |
---|---|
Reactant | L-Isoleucine |
Acetylating Agent | Acetic anhydride |
Base | 5N NaOH |
Temperature | 25°C |
Reaction Time | 1 hour |
Yield | 85–90% |
This method avoids organic solvents, aligning with green chemistry principles. However, the crude product requires purification via column chromatography using acetonitrile-water (4:1 v/v) to achieve >95% purity .
Optimization of Reaction Conditions
Key variables influencing acetylation efficiency include pH, temperature, and reactant stoichiometry. For instance, maintaining a pH ≥ 9 is critical to deprotonate the amino group, enhancing its reactivity toward acetic anhydride . Elevated temperatures (50–80°C) reduce reaction times but risk racemization, as observed in analogous N-acetyltyrosine synthesis . A molar ratio of 1:1.2 (L-isoleucine:acetic anhydride) balances cost and yield, minimizing excess reagent waste.
Purification Techniques
Solvent Extraction and Crystallization
Post-acetylation, the crude product is acidified to pH 1–2 using hydrochloric acid, precipitating this compound. Subsequent washing with acetone removes residual acetic acid and byproducts . Hot water recrystallization at 75–80°C further enhances purity, yielding colorless crystals with a melting point of 198–200°C .
Column Chromatography
For high-purity applications, silica gel chromatography with acetonitrile-water eluents resolves this compound from diacetylated byproducts and unreacted starting material. This step achieves pharmaceutical-grade purity (>99%) but increases production costs due to solvent consumption .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of this compound exhibit characteristic absorption bands at 1650 cm⁻¹ (amide I, C=O stretch) and 1550 cm⁻¹ (amide II, N–H bend), confirming successful acetylation . Additional peaks at 2960 cm⁻¹ and 2870 cm⁻¹ correspond to C–H stretching vibrations in the isoleucine side chain.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a CrownPak CR(+) column and water eluent monitors reaction progress, resolving this compound (retention time: 8.2 min) from L-isoleucine (6.5 min) . This method ensures real-time quality control during large-scale synthesis.
Comparative Analysis of Synthesis Routes
Table 2: Comparison of Aqueous vs. Organic Solvent-Based Acetylation
Parameter | Aqueous Alkaline Method | Organic Solvent Method |
---|---|---|
Solvent | Water | Dimethylformamide (DMF) |
Yield | 85–90% | 78–80% |
Purity | >95% | 90–92% |
Environmental Impact | Low | Moderate (solvent recovery) |
Cost | Low | High |
The aqueous method outperforms organic solvent-based approaches in cost and environmental impact, though the latter may suit heat-sensitive substrates.
Industrial-Scale Production Considerations
Waste Management
The aqueous process generates minimal waste, primarily sodium acetate, which is biodegradable. In contrast, solvent-based routes require distillation for DMF recovery, adding operational complexity .
Scalability Challenges
Maintaining pH homogeneity in large reactors remains a hurdle, as localized acidic regions can hydrolyze acetic anhydride prematurely. Continuous stirred-tank reactors (CSTRs) with automated pH control mitigate this issue, ensuring consistent yields ≥85% .
化学反応の分析
Types of Reactions: N-acetyl-L-Isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
科学的研究の応用
Neurological Disorders
N-Acetyl-L-isoleucine has shown promise in treating various neurological conditions, particularly those involving cerebellar ataxia and cognitive decline. It has been investigated for its potential benefits in:
- Niemann-Pick Disease Type C : Clinical studies have indicated that this compound may provide symptomatic relief and neuroprotection in patients with this rare genetic disorder. A phase IIb clinical trial demonstrated significant improvements in motor function and quality of life among participants treated with the compound .
- Cerebellar Ataxia : The compound's ability to enhance neuronal function suggests it may alleviate symptoms associated with cerebellar ataxia, a condition characterized by coordination difficulties. Research indicates that this compound can modulate neurotransmitter levels, potentially improving motor control .
- Cognitive Decline : Preliminary studies suggest that this compound may also have cognitive-enhancing effects, possibly through its role in neurotransmitter synthesis and brain metabolism .
Metabolic Disorders
This compound's role in metabolism has been explored in the context of:
- Weight Management : Some studies suggest that this compound may aid in weight management by influencing metabolic pathways related to energy expenditure and fat oxidation. This property could be beneficial for individuals with obesity or metabolic syndrome.
- Muscle Performance : As a branched-chain amino acid derivative, this compound may enhance muscle performance and recovery post-exercise. Its ability to improve protein synthesis could support athletic performance and muscle maintenance .
Study 1: this compound in Niemann-Pick Disease Type C
A multinational phase IIb clinical trial (IB1001-301) assessed the efficacy of this compound in patients diagnosed with Niemann-Pick disease type C. The study involved:
- Participants : Adult and pediatric patients aged 4 years and older.
- Methodology : Double-blind randomized placebo-controlled crossover design over 12 weeks.
- Outcomes : Primary efficacy endpoint measured using the Scale for the Assessment and Rating of Ataxia; secondary outcomes included quality of life assessments.
The results indicated significant improvements in both motor function and quality of life metrics among those receiving this compound compared to placebo .
Study 2: Effects on Cognitive Function
Research investigating the cognitive effects of this compound highlighted its potential neuroprotective properties. Observational studies noted improvements in cognitive tasks among elderly populations supplemented with the compound. These findings suggest a possible role for this compound in mitigating age-related cognitive decline .
Data Tables
作用機序
N-アセチル-L-イソロイシンの作用機序には、特定の分子標的や経路との相互作用が関与します。L-イソロイシンのアセチル化により、細胞における輸送と取り込みが変化し、L型アミノ酸トランスポーターから有機アニオントランスポーターやモノカルボン酸トランスポーターに切り替わります。 この輸送機構の変化は、mTORなどのシグナル伝達経路の活性化を含むさまざまな代謝プロセスに影響を与えます .
類似の化合物:
- N-アセチル-L-ロイシン
- N-アセチル-L-バリン
- N-アセチル-L-アラニン
比較: N-アセチル-L-イソロイシンは、そのアセチル化パターンと細胞輸送機構への影響が特定であるため、ユニークです。N-アセチル-L-ロイシンやN-アセチル-L-バリンなどの類似の化合物もアセチル化を受けますが、その輸送と代謝経路は異なります。 N-アセチル-L-イソロイシンは、トランスポーターを切り替え、特定の代謝経路に関与する能力により、独自の特性を示しています .
類似化合物との比較
Comparison with N-Acetyl Amino Acid Amides
N-Acetyl-L-isoleucine amide (CAS RN: 56711-06-9) and its analogs—N-acetyl glycine, alanine, valine, and leucine amides—have been extensively studied for thermodynamic properties. Key differences are highlighted below:
Thermal Stability and Phase Transitions
- Fusion and Decomposition :
- This compound amide decomposes rapidly at its melting temperature (~502 K), precluding accurate liquid-phase heat capacity measurements. Similar instability is observed in N-acetyl-L-valine amide, while N-acetyl-L-alanine and N-acetyl-L-leucine amides exhibit slower decomposition .
- Fusion temperatures (Tfus) and decomposition temperatures (Tdecomp) vary with side-chain structure (Table 1).
Table 1. Thermodynamic Properties of N-Acetyl Amino Acid Amides
- Phase Transitions :
this compound amide undergoes sequential phase transitions (crIII → crII at 429.3 K and crII → crI at 502.0 K), with enthalpy changes of 1.5 ± 0.1 kJ/mol and 0.5 ± 0.1 kJ/mol, respectively. By contrast, N-acetyl-L-alanine amide transitions from crII to crI at 423.6 K .
Heat Capacity
Heat capacity (Cp) measurements reveal structural influences:
- Crystalline Phase :
this compound amide exhibits higher heat capacity values (e.g., 254.9 J/mol·K at 287.6 K) compared to N-acetyl glycine amide (153.0 J/mol·K at 298.15 K) due to increased molecular complexity . - Measurement Techniques :
Relaxation calorimetry (2–268 K), Tian-Calvet calorimetry (266–350 K), and power compensation DSC (216–471 K) were used to establish reference data .
Comparison with Stereoisomers and Derivatives
N-Acetyl-D-Alloisoleucine (CAS RN: 19764-31-9)
- Structural Differences :
The D-allo stereoisomer has inverted configurations at C2 and C3, leading to distinct crystal packing. Ammonium salts of N-acetyl-DL-isoleucine form helical columns stabilized by hydrogen bonds between ammonium ions and carboxylate groups, a feature absent in the L-isomer .
N-Boc-L-Isoleucine (CAS RN: 13139-16-7)
- Functional Utility : The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents, making it preferable in peptide synthesis. In contrast, this compound’s acetyl group limits its use in solid-phase synthesis due to lower stability under acidic conditions .
生物活性
N-Acetyl-L-isoleucine (NAIL) is a derivative of the essential amino acid L-isoleucine, classified as an N-acyl-alpha amino acid. This compound has garnered attention for its biological activities, particularly in relation to metabolic processes, neuroprotection, and potential therapeutic applications. This article delves into the biosynthesis, biological functions, and clinical implications of this compound, supported by relevant case studies and research findings.
Biosynthesis and Metabolism
This compound is synthesized from L-isoleucine and acetyl-CoA through the action of the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66) . This reaction is part of a broader metabolic pathway involving N-terminal acetylation, a common modification in eukaryotic proteins that enhances protein stability and function . Approximately 85% of human proteins undergo this modification, indicating its significance in cellular processes .
Biological Functions
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, such as Niemann-Pick disease type C (NPC), N-acetyl-L-leucine has shown promise in improving motor function and cognitive abilities. A clinical trial demonstrated that treatment with this compound significantly improved ataxia and overall quality of life in patients with NPC . The L-enantiomer specifically was found to activate cerebral glucose metabolism in the cerebellum, enhancing neuronal activity .
Metabolic Implications
this compound also plays a role in metabolic disorders. Elevated levels of this compound have been observed in urine samples from patients with maple syrup urine disease (MSUD), a metabolic condition characterized by impaired amino acid catabolism . This suggests that monitoring this compound levels could serve as a biomarker for certain metabolic disorders.
Case Study: Niemann-Pick Disease Type C
A notable case series involving 12 patients with NPC reported significant improvements in ataxia and cognitive function following treatment with N-acetyl-DL-leucine (which includes both D- and L-enantiomers) . The study emphasized the compound's well-tolerated nature, with no serious side effects reported. Subsequent trials further validated these findings, demonstrating both symptomatic relief and potential disease-modifying effects.
Clinical Trials
Two multinational phase IIb clinical trials evaluated the efficacy of N-acetyl-L-leucine in treating NPC and GM2 gangliosidosis (Tay-Sachs disease). Results indicated statistically significant improvements across primary and secondary endpoints related to patient symptoms and quality of life . These trials underscore the therapeutic potential of N-acetyl-L-leucine in managing debilitating symptoms associated with lysosomal storage disorders.
Research Findings
Recent research has explored various aspects of this compound's biological activity:
- Conformational Studies : Investigations into the molecular conformation of this compound revealed multiple stable structures that may influence its biological interactions .
- Heat Capacity Measurements : Studies measuring the thermal properties of N-acetyl amino acids have contributed to understanding their stability and reactivity under physiological conditions .
- Uremic Toxin Classification : Elevated levels of N-acetylated amino acids, including this compound, have been classified as uremic toxins when present in high concentrations, potentially leading to kidney damage if not properly cleared .
Summary Table of Key Findings
Aspect | Details |
---|---|
Biosynthesis | Synthesized from L-isoleucine via acetyltransferase |
Neuroprotective Effects | Improved motor function in NPC models; activates cerebral glucose metabolism |
Clinical Trials | Significant symptom improvement in NPC patients; well tolerated |
Metabolic Implications | Biomarker for MSUD; elevated levels indicate metabolic dysfunction |
Research Insights | Conformational studies; classified as uremic toxins |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing N-Acetyl-L-isoleucine purity and structural integrity in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are widely used for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Ensure calibration with certified reference materials and report retention times, mass-to-charge ratios (m/z), and spectral peaks (e.g., ¹H-NMR chemical shifts). Replicate analyses (≥3 runs) are critical to validate precision .
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
- Methodological Answer : Use a factorial experimental design to test variables such as reaction temperature, pH, and acetylating agent concentration. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via recrystallization. Statistical tools like ANOVA can identify significant factors affecting yield. Include controls (e.g., unacetylated L-isoleucine) to confirm product specificity .
Q. What role does this compound play in metabolic pathway studies, and how is its uptake quantified in cell cultures?
- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C or ³H) or stable isotope-labeled analogs enable tracking metabolic flux. Use liquid scintillation counting or LC-MS/MS for quantification. Normalize data to cell count/protein content and include negative controls (e.g., cells treated with transport inhibitors) to validate uptake mechanisms .
Advanced Research Questions
Q. How should researchers design experiments to investigate the bioactivity of this compound while controlling for confounding variables?
- Methodological Answer : Implement a blinded, randomized block design with dose-response curves. Use isogenic cell lines or animal models to reduce genetic variability. Control for acetyl group effects by comparing with N-Acetyl-D-isoleucine or unmodified L-isoleucine. Pre-register protocols to mitigate bias .
Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., ΔrG°) for this compound interactions with metal ions?
- Methodological Answer : Replicate studies using standardized conditions (ionic strength, temperature). Compare data from isothermal titration calorimetry (ITC) and computational models (e.g., density functional theory). Discrepancies may arise from solvent effects or ion clustering; report uncertainties and validate via peer-reviewed databases like NIST .
Q. How can statistical methods address variability in this compound’s efficacy across in vivo studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Power analysis ensures adequate sample size. Use meta-analysis to synthesize findings across studies, assessing heterogeneity via I² statistics. Transparently report outliers and exclusion criteria .
Q. What advanced techniques are recommended for characterizing this compound’s stereochemical stability under physiological conditions?
- Methodological Answer : Employ chiral chromatography coupled with circular dichroism (CD) spectroscopy. Accelerated stability studies (e.g., 40°C/75% RH) can predict degradation kinetics. Molecular dynamics simulations model conformational changes in silico .
Q. How do researchers ensure reproducibility when studying this compound’s enzyme inhibition kinetics?
- Methodological Answer : Adhere to Michaelis-Menten protocol standardization: pre-incubate enzymes, use saturating substrate concentrations, and validate via Lineweaver-Burk plots. Publish raw datasets and detailed buffer compositions. Cross-validate with independent labs .
Q. What are the best practices for reporting conflicting data on this compound’s role in protein synthesis regulation?
- Methodological Answer : Follow NIH guidelines for transparent reporting (e.g., ARRIVE 2.0). Use supplementary materials to document raw data, experimental conditions, and outlier analyses. Differentiate between mechanistic hypotheses (e.g., allosteric vs. transcriptional effects) and explicitly state limitations .
Q. How can researchers mitigate interference from esterase activity when using this compound methyl ester in enzyme assays?
特性
IUPAC Name |
(2S,3S)-2-acetamido-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314843 | |
Record name | N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1 | |
Record name | N-Acetyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylisoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLISOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylisoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。